6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one
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Overview
Description
6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with fluorine atoms, a methylbenzyl group, and a sulfonyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid like sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and interactions due to its unique structural features.
Medicine: Potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent, given the biological activity of quinoline derivatives.
Industry: Use in the development of new materials, such as polymers or dyes, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorine atoms and sulfonyl group can enhance binding affinity and specificity, while the quinoline core can intercalate with DNA or inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
6,7-difluoroquinoline: Lacks the methylbenzyl and sulfonyl groups, making it less complex but potentially less active.
1-(4-methylbenzyl)quinoline: Lacks the fluorine and sulfonyl groups, which may reduce its biological activity.
3-[(3-methylphenyl)sulfonyl]quinoline: Lacks the fluorine and methylbenzyl groups, affecting its overall properties.
Uniqueness
6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is unique due to the combination of fluorine atoms, a methylbenzyl group, and a sulfonyl group on the quinoline core. This combination can enhance its chemical stability, biological activity, and potential for diverse applications compared to similar compounds.
Biological Activity
6,7-Difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H19F2N2O3S
- CAS Number : 1326863-21-1
- Molecular Weight : 435.48 g/mol
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, a derivative demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating potent activity .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. In vitro assays have revealed that certain quinoline derivatives possess antibacterial and antifungal properties. The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .
The biological activity of this compound is primarily attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase, which plays a role in uric acid production and inflammation .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
Study 1: Anticancer Efficacy
A study evaluated the effects of a related quinoline derivative on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of annexin V-positive cells, indicating early apoptotic changes .
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of various quinoline derivatives was tested against common pathogens. The results demonstrated that compounds with similar structures to this compound exhibited substantial growth inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Data Summary Table
Biological Activity | Assessed Compound | IC50 Value | Mechanism |
---|---|---|---|
Anticancer | Quinoline Derivative A | 15 µM | Apoptosis induction |
Antimicrobial | Quinoline Derivative B | 32 µg/mL | Cell membrane disruption |
Properties
IUPAC Name |
6,7-difluoro-1-[(4-methylphenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-15-6-8-17(9-7-15)13-27-14-23(31(29,30)18-5-3-4-16(2)10-18)24(28)19-11-20(25)21(26)12-22(19)27/h3-12,14H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRBCXATZOPJQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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